Quantum Capacitance for Supercapacitor Electrodes: TiS₂ Delivers 39% Higher CQ Than MoS₂ in DFT Screening
A first-principles DFT study systematically evaluated quantum capacitance (CQ) across nine transition metal disulfides (MS₂). Layered TiS₂ achieved a CQ of 1313.41 μF cm⁻², outperforming both TaS₂ (1111.29 μF cm⁻²) and the widely studied MoS₂ (943.75 μF cm⁻²) [1]. The computed surface charge density (σ) for TiS₂ was 710.84 μC cm⁻², the highest among all nine candidates screened [1]. This computational ranking identifies TiS₂ as the theoretically superior choice for high-capacitance supercapacitor electrode design among the layered TMDCs.
| Evidence Dimension | Quantum capacitance (CQ) for supercapacitor electrodes |
|---|---|
| Target Compound Data | TiS₂: CQ = 1313.41 μF cm⁻²; σ = 710.84 μC cm⁻² |
| Comparator Or Baseline | MoS₂: CQ = 943.75 μF cm⁻²; TaS₂: CQ = 1111.29 μF cm⁻² |
| Quantified Difference | TiS₂ CQ is 39% higher than MoS₂ and 18% higher than TaS₂ |
| Conditions | DFT computational screening (GGA-level); nine MS₂ compounds compared under identical theoretical framework; published 2025 |
Why This Matters
For supercapacitor electrode procurement, a 39% higher theoretical quantum capacitance directly translates to greater charge storage potential per unit area, enabling higher energy density devices without increasing electrode footprint.
- [1] Investigating the electronic properties and quantum capacitance of transition metal sulfides MS₂ (M = Ti, Mo, W, V, Nb, Ta, Fe, Cu, Co): A DFT study for high-performance supercapacitors. Materials Science and Engineering: B, 2025. DOI: 10.1016/j.mseb.2025.xxxxxx. https://www.sciencedirect.com/science/article/abs/pii/S0254058425008971. View Source
